3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a complex organic compound that features a phenyl group, a tosyl-protected tetrahydroisoquinoline, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved by reducing isoquinoline using reagents such as tin and hydrochloric acid or sodium and ethanol.
Tosylation: The tetrahydroisoquinoline is then tosylated using tosyl chloride in the presence of a base like pyridine to protect the amine group.
Amidation: The tosyl-protected tetrahydroisoquinoline is then coupled with 3-phenylpropanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo several types of chemical reactions:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and have similar biological activities.
Phenylpropanoic Acid Derivatives: These compounds share the phenylpropanoic acid moiety and are used in various synthetic applications.
Uniqueness
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to the combination of its structural features, which allows for diverse chemical reactivity and potential biological activity. The presence of the tosyl group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-7-12-24(13-8-19)31(29,30)27-16-15-21-10-11-23(17-22(21)18-27)26-25(28)14-9-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNJUYGAFXNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.